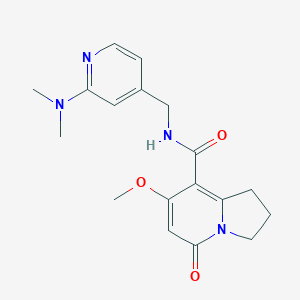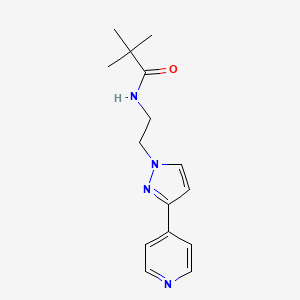
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The molecular formula tells you how many atoms of each element are in a compound, and the structural formula shows how the atoms are bonded to each other.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the type of reaction, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the positions of atoms within a molecule and the lengths and angles of the chemical bonds.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the mechanisms of these reactions.Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, optical properties, and reactivity. These properties can be determined through various experimental techniques.科学的研究の応用
Antimicrobial and Antituberculosis Activity
Research has shown that pyridines and pyrazines, chemically related to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide, can be derivatized to enhance lipophilicity and cellular permeability, thereby improving their antimicrobial activities. For instance, derivatives have been synthesized and tested against Mycobacterium tuberculosis, showing activities that ranged from 0.5 to 16 times the potency of pyrazinamide (Gezginci, Martin, & Franzblau, 1998).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives, which share a common structural motif with N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxic assays against cancer cell lines and in inhibiting inflammatory enzymes, highlighting their potential as therapeutic agents (Rahmouni et al., 2016).
Coordination Polymers and Material Science
The use of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide and its derivatives in the synthesis of coordination polymers has been explored. These polymers exhibit diverse topological structures and have been studied for their sorption and catalytic properties, indicating their potential applications in materials science and catalysis (Sotnik et al., 2015).
Gene Silencing and DNA Binding
Pyrrole-imidazole polyamides, chemically akin to N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide, have been shown to bind specifically to DNA sequences, inhibiting gene transcription. This mechanism suggests potential applications in gene silencing for treating diseases not addressable by current medicines (Matsuda et al., 2011).
Safety And Hazards
Safety and hazards analysis involves determining the potential risks associated with handling the compound. This can include toxicity, flammability, environmental impact, and precautions that should be taken when handling the compound.
将来の方向性
Future directions could involve potential applications of the compound, or areas of research that could be pursued to learn more about the compound’s properties or reactions.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
特性
IUPAC Name |
2,2-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-15(2,3)14(20)17-9-11-19-10-6-13(18-19)12-4-7-16-8-5-12/h4-8,10H,9,11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFAIOUOWPCIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

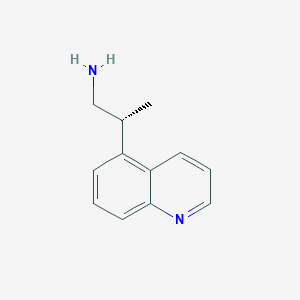
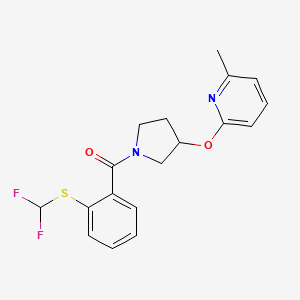
![11-((4-(diethylamino)phenyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2656493.png)
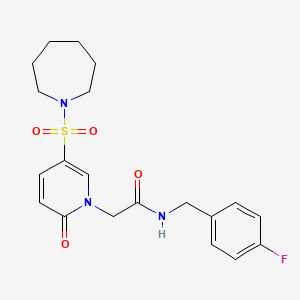
![2-[1-(3,4-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2656495.png)
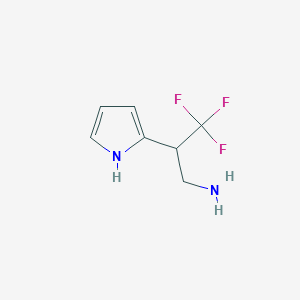
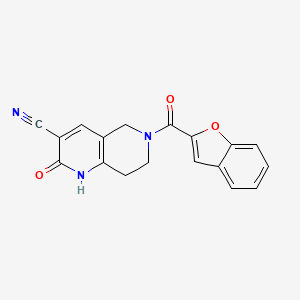
![N-([2,3'-bifuran]-5-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2656499.png)
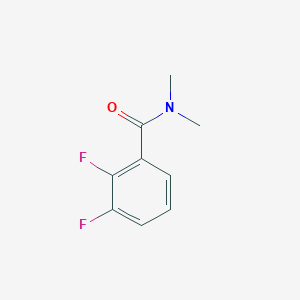
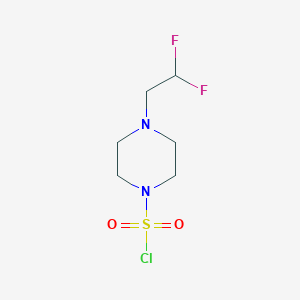
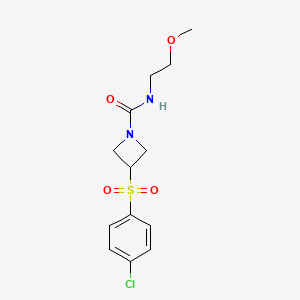
![2-[[1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2656505.png)
![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)
